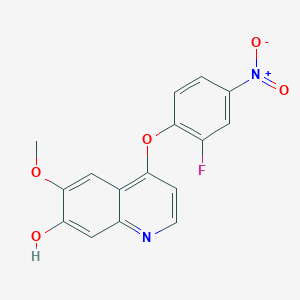

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Übersicht

Beschreibung

“4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline” is a compound with the CAS Number: 1394820-98-4 . It has a molecular weight of 300.25 . The compound is a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . For instance, one method involves the use of hydrogen chloride in 1,4-dioxane at 100°C for 24 hours . Another method involves the reaction with sodium hydroxide in tetrahydrofuran and water at 20 - 45℃ for 10 hours .Molecular Structure Analysis

The molecular structure of this compound includes 22 heavy atoms, 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), and 12 aromatic bond(s) .Chemical Reactions Analysis

The compound has been found to interact with several enzymes involved in drug metabolism, including cytochrome P450, UDP-glucuronosyltransferase, and glutathione-S-transferase. It acts as an inhibitor of these enzymes, which can lead to increased levels of drugs in the body.Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

Research has explored the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines, which are key intermediates for synthesizing complex heterocyclic compounds. These compounds have potential applications in the synthesis of natural products and novel pharmaceuticals (Roberts, Joule, Bros, & Álvarez, 1997).

The development of halogenated quinoline building blocks, including fluorinated and methoxy substituted quinolines, has been reported for their use in antimicrobial drug discovery. This research underscores the utility of such compounds in generating new antibiotics (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).

Drug Discovery and Development

Analogues of quinoline derivatives have been synthesized for evaluating their schizonticidal activity against malaria parasites, showcasing the role of such compounds in developing antimalarial drugs (Chen, Guo, Feng, & Zheng, 1986).

A study on 6,7-disubstituted-4-phenoxyquinoline derivatives as c-Met kinase inhibitors highlights the application of quinoline derivatives in cancer therapy, providing insights into their potential for treating various cancers (Liu, Wang, Guo, Hu, Li, Zhao, & Gong, 2014).

Material Science and Polymer Research

- Innovative research has led to the synthesis of novel poly(keto ether ether amide)s using a diamine derived from nitrophenol and fluoroquinolines, indicating the significance of such compounds in developing thermally stable polymers with potential applications in advanced materials technology (Sabbaghian, Mehdipour‐Ataei, Jalilian, Esfahanizadeh, Salehi, Khodabakhshi, & Jalalian, 2015).

Wirkmechanismus

The compound has been found to act as a prodrug, which means that it can be converted into an active form of a drug in the body . In one study, MAO-catalyzed oxidation and spontaneous hydrolysis of the compound yielded a non-toxic labeled metabolite for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O5/c1-23-16-7-10-12(8-13(16)20)18-5-4-14(10)24-15-3-2-9(19(21)22)6-11(15)17/h2-8,20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFCCVPKOQIVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1O)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)

![Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2505046.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)

![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)

![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)